2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a complex heterocyclic scaffold combining imidazo[2,1-c][1,2,4]triazole and tetrahydrofuran (THF) moieties. The core structure includes a 7-(4-methoxyphenyl)-substituted imidazo-triazole ring linked via a thioether bridge to an acetamide group, which is further functionalized with a tetrahydrofuran-2-ylmethyl substituent. Such hybrid structures are often designed to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining target-binding affinity .
The synthesis of related imidazo-triazole derivatives typically involves cyclization reactions of S-amino acids or thioamide precursors under basic conditions (e.g., Et₃N/DMF-H₂O systems), as described for structurally analogous compounds . The 4-methoxyphenyl substituent likely contributes to electronic modulation and π-π interactions in biological targets, while the THF moiety may improve bioavailability by increasing hydrophilicity .
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-25-14-6-4-13(5-7-14)22-8-9-23-17(22)20-21-18(23)27-12-16(24)19-11-15-3-2-10-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLDRAQGEPEATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 921580-17-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.5 g/mol . It features a complex structure that includes an imidazole ring and a thioether linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₂S₂ |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 921580-17-8 |
The compound exhibits a range of biological activities attributed to its ability to interact with various enzymes and receptors within biological systems. It is known to possess:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various tumor cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The presence of the triazole ring contributes to its antimicrobial efficacy.
- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that it may reduce pain and inflammation through modulation of inflammatory pathways.
Pharmacokinetics
In silico studies indicate favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution characteristics in biological systems. The compound's solubility and stability are critical factors influencing its bioavailability.
Case Studies
- Anticancer Activity : A study demonstrated that compounds structurally related to 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(tetrahydrofuran-2-yl)methyl)acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 50 µM , indicating moderate potency.
- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were reported at 32 µg/mL , showcasing promising antimicrobial properties.
- Anti-inflammatory Effects : In animal models of inflammation, the compound reduced edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Core Heterocycle Influence :
- The imidazo-triazole core in the target compound differs from benzoimidazole-triazole (e.g., 9e ) and imidazo-thiazole (e.g., Harraga’s compound) but shares a propensity for planar, aromatic interactions in binding pockets .
- Thioacetamide-linked triazoles (e.g., 3.1-3.21 ) exhibit anti-inflammatory activity, suggesting the target’s thioether bridge may confer similar bioactivity .
Substituent Effects: The 4-methoxyphenyl group in the target compound and 9e enhances lipophilicity and may stabilize receptor binding via methoxy-mediated hydrogen bonding .
Pharmacological and Computational Insights
- Docking Studies : Analogues like 9c and 9e exhibit favorable binding to enzymatic active sites, with the 4-methoxyphenyl group positioned in hydrophobic pockets . This supports hypotheses about the target compound’s mechanism of action.
- Enzyme Inhibition : Imidazo-thiazoles with fluorophenyl groups (e.g., Harraga’s compound) inhibit acetylcholinesterase, highlighting the role of aryl substituents in target selectivity .
Preparation Methods
Core Heterocycle Formation
The synthesis begins with constructing the imidazo[2,1-c]triazole backbone. A validated approach involves cyclization reactions between substituted imidazoles and triazole precursors. For example:
- Cyclization of 2-Nitrobenzaldehyde :
- 2-Nitrobenzaldehyde reacts with ammonium acetate and benzil in glacial acetic acid under reflux to form 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole.
- Reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O) in HCl yields the amine intermediate.
- Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol produces the thiol-functionalized imidazoquinazoline.
Thioether Linkage and Acetamide Functionalization
The thioether (-S-) and acetamide (-N-C(=O)-) groups are introduced sequentially:
- Thiol-Alkylation :
Optimization and Yield
- Solvent Selection : Anhydrous tetrahydrofuran (THF) or DMF is preferred for cyclization and coupling steps.
- Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate enhance click chemistry efficiency.
- Yield : Multi-step syntheses typically achieve 70–85% purity post-recrystallization (ethanol or isopropanol).
Structural Characterization
Spectroscopic Analysis
- IR Spectroscopy :
- ¹H NMR (DMSO- d₆) :
- ¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
- Molecular ion peak at m/z 389.5 (C₁₈H₂₃N₅O₃S).
- Fragmentation patterns align with imidazo-triazole cleavage and acetamide loss.
Analytical Validation
Purity Assessment
Stability Studies
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.
- Hydration Stability : No degradation after 48 hours in pH 7.4 buffer.
Comparative Synthesis Strategies
Challenges and Solutions
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and what purification methods ensure high yield and purity?
The synthesis involves multi-step organic reactions, starting with the formation of the imidazo-triazole core via condensation of glyoxal derivatives, followed by thiol-alkylation with acetamide precursors. Key steps include:
- Nucleophilic substitution : Reacting a thiol-containing intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Cyclization : Intramolecular cyclization under acidic or thermal conditions to form the imidazo[2,1-c][1,2,4]triazole ring . Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>98%) and NMR .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
Essential techniques include:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 483.1542) .
- HPLC : For purity assessment using a C18 column and UV detection at 254 nm .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize assays aligned with the compound’s structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ values compared to cisplatin) .
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using spectrophotometric methods .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
Apply factorial design to variables like temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–2 mol% Pd). Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, DMF, 1 mol% Pd) to maximize yield and minimize byproducts .
Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?
Modifying the 4-methoxyphenyl or tetrahydrofuran-methyl groups impacts activity:
| Substituent Position | Modification | Biological Impact | Source |
|---|---|---|---|
| Phenyl ring (4-position) | –OCH₃ → –CF₃ | Increased lipophilicity; 2-fold higher cytotoxicity . | |
| Tetrahydrofuran-methyl | –CH₂CH₂ → –CH(CH₃)₂ | Reduced solubility but enhanced CNS penetration . |
Q. How can advanced crystallography and computational docking resolve ambiguities in binding modes?
- X-ray crystallography : Resolve the compound’s binding to AChE (PDB ID 4EY7) to identify H-bonding with Trp86 and π-π stacking with Phe338 .
- Molecular Dynamics (MD) : Simulate interactions over 100 ns to assess stability of the ligand-enzyme complex (e.g., RMSD < 2 Å) .
Q. How should researchers address contradictions in biological data across analogs?
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines, identical assay durations) .
- Proteomic profiling : Use LC-MS/MS to identify off-target effects (e.g., unintended kinase inhibition) that may explain variability .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate parameters:
- LogP: 3.2 (optimal for blood-brain barrier penetration)
- CYP450 inhibition: High risk for 2C9 isoform .
- QSAR Modeling : Train models on triazole derivatives to correlate substituents with hepatotoxicity (e.g., –CF₃ groups linked to elevated ALT levels) .
Q. Methodological Notes
- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity if enzyme assays conflict) .
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and solvent drying methods to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
